Ethyl 2-({[(4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common reagents used in the synthesis include ethyl chloroformate, methoxycarbonylphenyl isocyanate, and various catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
- Propyl 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Uniqueness
ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H23N3O8S |
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Molecular Weight |
513.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-(2-methoxycarbonylanilino)-4-oxobutanoyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C24H23N3O8S/c1-3-34-22(31)14-8-9-17-18(12-14)36-24(26-17)27-20(29)13-35-21(30)11-10-19(28)25-16-7-5-4-6-15(16)23(32)33-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
IZBVLHIOVDQQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)CCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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